3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride
Description
3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride is a benzenesulfonamide derivative featuring a cyano substituent at the 3-position of the benzene ring and a piperidin-4-ylamine group linked via a sulfonamide bond. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
3-cyano-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.ClH/c13-9-10-2-1-3-12(8-10)18(16,17)15-11-4-6-14-7-5-11;/h1-3,8,11,14-15H,4-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCABYXCMOJPWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride typically involves the reaction of 3-cyanobenzenesulfonyl chloride with piperidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced purification techniques, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride has diverse applications in scientific research, displaying antimicrobial activity, anticancer potential, and other biological activities. It is used as a building block in chemistry.
Chemical Structure and Properties
this compound includes a cyano group and a piperidinyl moiety, which contribute to its biological properties. It has the molecular formula C₁₂H₁₅ClN₃O₂S and a molecular weight of 285.79 g/mol. The IUPAC name for the compound is 3-cyano-N-piperidin-4-ylbenzenesulfonamide hydrochloride.
Biological Activity
The biological activity of this compound primarily involves interaction with specific enzymes and receptors, inhibiting enzyme activity by binding to active sites, which can affect signal transduction, metabolic regulation, or gene expression.
Antimicrobial Activity
The compound exhibits antimicrobial properties, inhibiting the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 2.5 to 15 μg/mL. It also shows potential in inhibiting biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa.
Anticancer Potential
Studies have explored the anticancer effects of the compound, demonstrating its ability to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC₅₀ values ranging from 0.87 to 12.91 μM.
Case Studies
- Study on Antibiofilm Activity: The compound can significantly reduce biofilm biomass, suggesting its utility in treating chronic infections associated with biofilms.
- Cardiovascular Effects: Derivatives of benzenesulfonamide, including this compound, can affect coronary resistance and perfusion pressure, indicating potential cardiovascular applications.
Mechanism of Action
The mechanism of action of 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved in this process may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. This may influence binding affinity in biological targets.
- Sulfonamide vs. Ester Linkages : The sulfonamide moiety in the target compound offers hydrogen-bonding capabilities, unlike the ester group in 333986-70-2, which is prone to hydrolysis .
- Spatial Arrangement : Piperidin-4-ylmethyl benzoate (154477-55-1) introduces a methylene spacer between the piperidine and aromatic ring, altering steric interactions compared to direct sulfonamide linkage .
Physicochemical and Pharmacological Implications
- Solubility: Hydrochloride salts generally improve aqueous solubility. The cyano group’s polarity may further enhance solubility relative to fluoro or methyl ester analogues.
- Stability : Sulfonamides are typically more stable under physiological conditions than esters, suggesting superior pharmacokinetics for the target compound compared to 333986-70-2 .
Biological Activity
3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a cyano group and a piperidinyl moiety , which contribute to its unique biological properties. Its IUPAC name is 3-cyano-N-piperidin-4-ylbenzenesulfonamide hydrochloride, with the following molecular formula:
- Molecular Formula : C₁₂H₁₅ClN₃O₂S
- Molecular Weight : 285.79 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors . It inhibits enzyme activity by binding to the active sites, thereby blocking their function. This mechanism may affect various cellular processes, including:
- Signal transduction
- Metabolic regulation
- Gene expression
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various compounds, it was found to inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the range of 2.5 to 15 μg/mL .
Anticancer Potential
The compound has also been explored for its anticancer effects. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), showing IC₅₀ values ranging from 0.87 to 12.91 μM . This suggests a promising avenue for further research into its therapeutic applications in oncology.
Case Studies
- Study on Antibiofilm Activity : A recent study highlighted the compound's potential in inhibiting biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass, suggesting its utility in treating chronic infections associated with biofilms .
- Cardiovascular Effects : In experiments utilizing isolated rat heart models, derivatives of benzenesulfonamide, including this compound, were shown to affect coronary resistance and perfusion pressure, indicating potential cardiovascular applications .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of piperidine derivatives and cyano-group introduction via nucleophilic substitution. Key intermediates should be characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity. For example, piperidine intermediates require rigorous purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) to minimize byproducts. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the cyano group .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity analysis is best performed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Stability studies should include:
- Solubility profiling : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicity data, assume potential irritancy. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols should include eye irrigation (0.9% saline) and immediate medical consultation for accidental ingestion .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Employ density functional theory (DFT) to optimize the compound’s geometry and calculate electronic properties (e.g., HOMO/LUMO orbitals). Molecular docking (using software like AutoDock Vina) can predict binding affinities to target enzymes (e.g., bacterial phosphopantetheinyl transferases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols:
- Use MIC assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).
- Pre-solubilize the compound in DMSO (≤1% v/v) to avoid solvent toxicity.
- Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .
Q. How does the compound’s sulfonamide moiety influence its pharmacokinetic profile?
- Methodological Answer : The sulfonamide group enhances hydrogen bonding with target proteins but may reduce metabolic stability. Conduct in vitro ADME studies :
- Plasma stability : Incubate with mouse/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS.
- CYP450 inhibition : Use fluorogenic substrates in microsomal assays to assess inhibition of key isoforms (e.g., CYP3A4).
- Permeability : Perform Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
